molecular formula C10H12O4 B8323714 5-(2-Methoxyethoxy)-1,3-benzodioxole

5-(2-Methoxyethoxy)-1,3-benzodioxole

Cat. No.: B8323714
M. Wt: 196.20 g/mol
InChI Key: KASBPNUXIVUGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methoxyethoxy)-1,3-benzodioxole is an organic compound characterized by a benzodioxole ring substituted with a 2-methoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethoxy)-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with 2-methoxyethanol under specific conditions. The process may include the use of catalysts and controlled temperatures to ensure the desired substitution on the benzodioxole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as distillation and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethoxy)-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

5-(2-Methoxyethoxy)-1,3-benzodioxole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethoxy)-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

5-(2-Methoxyethoxy)-1,3-benzodioxole is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

5-(2-methoxyethoxy)-1,3-benzodioxole

InChI

InChI=1S/C10H12O4/c1-11-4-5-12-8-2-3-9-10(6-8)14-7-13-9/h2-3,6H,4-5,7H2,1H3

InChI Key

KASBPNUXIVUGJX-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Starting from commercially available 1-bromo-2-methoxy-ethane and sesamol the title compound is obtained as colorless oil.
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